3-Amino-1-(2-Hydroxyethyl)-1H-pyrazol-4-carbonitril

Übersicht

Beschreibung

3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C6H8N4O and its molecular weight is 152.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile exhibit promising anticancer properties. For example, modifications to the pyrazole structure have shown enhanced cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

The compound is recognized for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Studies have shown that pyrazole derivatives can significantly reduce inflammation in experimental models, aligning with established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Emerging research has highlighted the antimicrobial potential of 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile. It has been reported to exhibit activity against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development

The versatility of this compound allows it to be utilized in synthesizing novel pesticides. Its ability to inhibit specific biochemical pathways in pests can lead to effective pest control solutions that are environmentally friendly and sustainable .

Herbicide Formulations

Research has also explored the use of pyrazole derivatives in herbicide formulations. The unique mechanisms of action may provide selective herbicidal activity while minimizing harm to non-target species .

Material Science Applications

Polymer Chemistry

3-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile serves as a building block for synthesizing various polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable in materials engineering .

Corrosion Inhibition

The compound has been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Its ability to form protective films on metal substrates can significantly enhance the longevity and durability of materials exposed to corrosive environments .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that 5-amino-1H-pyrazole-4-carbonitrile derivatives showed significant cytotoxic effects on breast cancer cell lines. The study involved modifying the compound's structure and evaluating its efficacy through MTT assays, revealing IC50 values lower than those of conventional chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of this compound were assessed using a carrageenan-induced paw edema model in rats. Results indicated a dose-dependent reduction in paw swelling compared to the control group, supporting its potential as an anti-inflammatory agent.

Case Study 3: Corrosion Inhibition

A recent investigation into the corrosion inhibition properties of 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile revealed that it could effectively reduce corrosion rates in steel exposed to saline environments by up to 70%, demonstrating its practical applications in protective coatings.

Data Table: Biological Activities of 3-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Biologische Aktivität

3-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by relevant research findings and data tables.

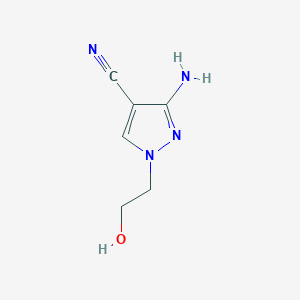

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its versatility in biological applications. The presence of the amino group and the hydroxyethyl substituent enhances its solubility and interaction with biological targets.

1. Anticancer Activity

Research indicates that 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile exhibits promising anticancer properties. A study reported that derivatives of aminopyrazoles showed IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines, indicating potential for further development as anticancer agents . Specifically, compounds bearing additional functional groups were found to inhibit the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages of 54.25% and 38.44%, respectively .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (mg/mL) | Growth Inhibition (%) |

|---|---|---|

| HepG2 | 73-84 | 54.25 |

| HeLa | 73-84 | 38.44 |

| Normal Fibroblasts | N/A | 80.06 |

2. Anti-inflammatory Activity

The compound has been identified as a potential inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses. It was shown to inhibit LPS-induced TNF-alpha release in cellular models, suggesting its utility in treating inflammation-related disorders .

Table 2: Anti-inflammatory Effects

| Treatment Condition | TNF-alpha Release Inhibition (%) |

|---|---|

| LPS-induced | Significant inhibition observed |

3. Antioxidant Activity

The antioxidant properties of aminopyrazole derivatives have been highlighted, showcasing their ability to scavenge free radicals and protect cells from oxidative stress . This activity is essential for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence biological activity. For instance, adding alkyl or aryl groups at specific positions has been shown to enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Case Study 1: In Vivo Efficacy

In vivo studies demonstrated that certain derivatives significantly reduced tumor growth in animal models without exhibiting toxicity to normal tissues. These findings support the potential application of these compounds in clinical settings for cancer therapy.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as Bax .

Eigenschaften

IUPAC Name |

3-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-3-5-4-10(1-2-11)9-6(5)8/h4,11H,1-2H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSHYZTVFYAKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCO)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.